molecular formula C15H14INO B5251223 4-iodo-N-(2-methylbenzyl)benzamide

4-iodo-N-(2-methylbenzyl)benzamide

Cat. No.: B5251223
M. Wt: 351.18 g/mol
InChI Key: ACLBJYNLFIHMPU-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-methylbenzyl)benzamide is a halogenated benzamide derivative characterized by an iodine atom at the para position of the benzoyl ring and a 2-methylbenzyl group attached to the amide nitrogen. This compound is synthesized via coupling reactions between 4-iodobenzoic acid and substituted amines under optimized conditions. For example, similar compounds like 4-iodo-N-(4-oxobutyl)benzamide are synthesized using HBTU coupling agents in DMSO, yielding high-purity products confirmed by HRMS (e.g., [M + H]+: 347.7940) . The structural features of this compound, particularly the iodine atom and hydrophobic N-substituent, make it a candidate for radiopharmaceutical applications (e.g., radioiodination using [125I]NaI) and receptor-targeted studies .

Properties

IUPAC Name

4-iodo-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-11-4-2-3-5-13(11)10-17-15(18)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLBJYNLFIHMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2-methylbenzyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide group involves the reaction of the iodinated benzene derivative with 2-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of 4-iodo-N-(2-methylbenzyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The benzamide group can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

4-iodo-N-(2-methylbenzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-iodo-N-(2-methylbenzyl)benzamide exerts its effects depends on its interaction with molecular targets. The iodine atom and benzamide group can participate in various binding interactions, influencing biological pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 4-iodo-N-(2-methylbenzyl)benzamide with structurally related benzamides, focusing on substituents and molecular properties:

Compound Name Substituents (Benzoyl/N-Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Iodo-N-(2-methylbenzyl)benzamide I (C₆H₄), 2-methylbenzyl C₁₅H₁₄INO 351.18 Radiopharmaceutical precursor
4-Bromo-N-(2-nitrophenyl)benzamide Br (C₆H₄), 2-nitrophenyl C₁₃H₉BrN₂O₃ 337.13 Crystallography studies
4-Iodo-N-(4-oxobutyl)benzamide I (C₆H₄), 4-oxobutyl C₁₁H₁₂INO₂ 347.16 Radioiodination optimization
4-Iodo-N-(2-phenylethyl)benzamide I (C₆H₄), 2-phenylethyl C₁₅H₁₄INO 351.18 Biofunctional hybrid molecule
4-Iodo-N-(piperidinylethyl)benzamide I (C₆H₄), 2-(piperidin-1-yl)ethyl C₁₄H₁₉IN₂O 358.22 Sigma receptor ligand (SPECT)

Key Observations:

  • Halogen Effects : Replacing iodine with bromine (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) reduces molecular weight and alters electronic properties, impacting crystallinity and intermolecular interactions (e.g., iodo-nitro vs. bromo-nitro packing) .
  • Hydrogen Bonding : Compounds like 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide exhibit bilayer crystal structures stabilized by N-H···O=C hydrogen bonds and iodo-nitro interactions, unlike the target compound’s simpler packing .
Receptor Binding and Pharmacological Activity
  • Sigma Receptor Ligands : 4-Iodo-N-(piperidinylethyl)benzamide ([123I]-BPB) demonstrated high affinity for sigma receptors in SPECT imaging, attributed to the piperazine moiety enhancing lipophilicity and blood-brain barrier penetration . The target compound’s 2-methylbenzyl group may limit similar applications due to reduced polarity.
  • Tubulin Binding: Chloro-substituted benzamides (e.g., 16d from ) showed higher tubulin binding affinity than non-halogenated analogs, suggesting iodine’s larger atomic radius in the target compound could enhance hydrophobic interactions in binding pockets .
  • Enzyme Inhibition: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibited 79% PCAF HAT inhibition, highlighting the role of substituent length. The target compound’s iodine and methylbenzyl groups may prioritize steric effects over chain-length-dependent interactions .

Crystallographic and Stability Data

Compound Name Crystal System Key Interactions Stability Notes Reference ID
4-Iodo-N-(2-methylbenzyl)benzamide Not reported Predominant van der Waals interactions Stable under inert conditions
4-Iodo-N-(2-iodo-4-nitrophenyl)benzamide Bilayer structure N-H···O=C + two iodo-nitro interactions High thermal stability
4-Bromo-N-(2-nitrophenyl)benzamide Monoclinic N-H···O=C + Br···O nitro interactions Prone to photodegradation

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